Methyl 4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate
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Overview
Description
“Methyl 4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The presence of fluorine and chlorine atoms could also significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline core is known to participate in various reactions, and the presence of the amine and ester groups could also offer multiple sites for reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could affect its polarity, solubility, and stability .Scientific Research Applications
Fluorescence and Biological Systems
Quinoline derivatives, including aminoquinolines, are known for their efficiency as fluorophores. They are widely utilized in biochemistry and medicine for studying various biological systems. The quest for new compounds that are more sensitive and selective continues, highlighting the importance of quinoline derivatives in enhancing our understanding of biological phenomena (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Applications
Several quinoline derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies have helped identify key functional groups contributing to their antibacterial efficacy. For example, a novel antibacterial 8-chloroquinolone with a distorted N1-aminophenyl group orientation demonstrated significant potency against clinical isolates, outperforming known antibiotics like trovafloxacin (Kuramoto et al., 2003).
Antitumor and Anticancer Research
Quinoline derivatives have been synthesized and evaluated for their antitumor activities. The introduction of specific substituents and functional groups has led to compounds with moderate to high levels of antitumor activity against various cancer cell lines. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure exhibited significant inhibitory activities in preliminary pharmacological screenings, suggesting their potential as anticancer agents (Fang et al., 2016).
Antioxidant Properties
The antioxidant properties of quinoline derivatives have been explored, with some compounds showing high antihypoxic effects. These studies indicate the potential of quinoline derivatives as antioxidants, which could be beneficial in developing treatments for conditions caused by oxidative stress (Ukrainets et al., 2014).
Mechanism of Action and Resistance
Understanding the mechanisms of action and resistance of fluoroquinolones, a class of quinoline derivatives, is crucial for developing new antibacterial agents. Studies have focused on the synthesis of new 4-quinolone-3-carboxylates and their evaluation for antibacterial activity, contributing to a deeper understanding of their potential and limitations (Wolfson & Hooper, 1985).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O4/c1-27-19(26)16-8-17(12-6-10(21)2-5-15(12)24-16)28-9-18(25)23-11-3-4-14(22)13(20)7-11/h2-8H,9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPBXHKMEWDGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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